N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Nomenclature and Structural Characterization
The systematic IUPAC name This compound provides a complete topological description:
- Pyrazolo[3,4-d]pyrimidine core : A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7 (Figure 1).
- N1 substitution : Methyl group at position 1 stabilizes the tautomeric form.
- C4 substitution : Amine group linked to 4-chloro-2-methylphenyl via N-arylation.
- C6 substitution : 4-Methylpiperazine moiety attached through a carbon-nitrogen bond.
Molecular Formula : $$ \text{C}{20}\text{H}{23}\text{ClN}_8 $$
Molecular Weight : 410.91 g/mol
Key Structural Features :
| Feature | Position | Role |
|---|---|---|
| Chloro-methylphenyl group | C4 | Enhances lipophilicity |
| Methylpiperazine | C6 | Improves solubility |
| Methyl group | N1 | Prevents undesired tautomerism |
X-ray crystallographic studies of analogous compounds reveal planar pyrazolopyrimidine cores with substituents adopting equatorial orientations to minimize steric strain. The chlorine atom at the para position of the phenyl ring induces electronic effects that modulate binding affinity to hydrophobic enzyme pockets.
Historical Context in Heterocyclic Chemistry
Pyrazolo[3,4-d]pyrimidines first gained prominence in the 1970s as purine isosteres, mimicking adenosine's hydrogen-bonding patterns while resisting metabolic degradation. Early synthetic routes focused on cyclocondensation reactions between 5-aminopyrazoles and β-ketoesters, but modern methods employ palladium-catalyzed cross-couplings for regioselective functionalization.
The introduction of piperazine derivatives in the 1990s marked a turning point, as seen in kinase inhibitor patents like US8513263B2, which disclosed substituted pyrazolo[1,5-a]pyrimidines with enhanced blood-brain barrier penetration. These advancements directly informed the design of N-(4-chloro-2-methylphenyl) derivatives, where the 4-methylpiperazine group balances solubility and target engagement.
Significance in Medicinal Chemistry Research
This compound exemplifies structure-activity relationship (SAR) optimization strategies for kinase inhibition. Key pharmacological attributes include:
- Selective kinase modulation : The chloro-methylphenyl group occupies hydrophobic regions of ATP-binding pockets, while the methylpiperazine donates hydrogen bonds to catalytic lysine residues.
- Improved pharmacokinetics : LogP calculations (cLogP ≈ 2.8) suggest favorable membrane permeability without excessive lipophilicity.
- Toxicophore avoidance : Absence of reactive functional groups (e.g., Michael acceptors) reduces off-target reactivity.
Recent studies highlight its potential in oncology, with in vitro data showing sub-micromolar IC50 values against ABL1 and FLT3 kinases (Table 1).
Table 1: Biological Activity Profile
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| ABL1 kinase | Biochemical | 78 | Patent US8513263B2 |
| FLT3 kinase | Cell-based | 210 | PubChem CID 134479951 |
| JAK2 kinase | Selectivity panel | >1000 | Evitachem EVT-2531301 |
Ongoing research explores its utility in neurodegenerative disorders, leveraging the methylpiperazine moiety's ability to enhance central nervous system bioavailability. Synthetic efforts continue to refine substituent patterns, as evidenced by recent analogs featuring fluorinated phenyl groups.
Properties
Molecular Formula |
C18H22ClN7 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22ClN7/c1-12-10-13(19)4-5-15(12)21-16-14-11-20-25(3)17(14)23-18(22-16)26-8-6-24(2)7-9-26/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23) |
InChI Key |
NUOVKBWFYOLHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for the target compound. A widely validated approach involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium tert-butoxide and tert-butanol at reflux temperatures . For example, reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with 4-chloro-2-methylbenzonitrile generates the intermediate pyrazolo[3,4-d]pyrimidine core. Key parameters include:
Alternative methods leverage dichloromethane or chloroform as solvents with catalytic acids (e.g., zinc chloride) to accelerate cyclization . However, tert-butanol-based systems are preferred for their milder conditions and reduced side-product formation.
Chlorination at the 4-Position
Introducing the chloro substituent on the phenyl ring is achieved via phosphorus oxychloride (POCl₃)-mediated chlorination. A representative protocol involves mixing 2-methyl-4-hydroxypyrimidine with POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine or N,N-diisopropylethylamine) at 25–100°C for 2–5 hours . Post-reaction, excess POCl₃ is removed under reduced pressure, followed by aqueous quenching and extraction with organic solvents (e.g., ethyl acetate).
-
Optimal Conditions :
The introduction of the methyl group at the pyrazole ring’s 1-position typically employs alkylation with methyl iodide or dimethyl sulfate. In a patented procedure, 1-methylation is achieved using methyl triflate in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature . Quenching with saturated ammonium chloride and extraction with dichloromethane yields the methylated intermediate.
Incorporation of the 4-Methylpiperazin-1-yl Moiety
Attaching the 4-methylpiperazine group to position 6 of the pyrazolo[3,4-d]pyrimidine core is accomplished via nucleophilic substitution or Mitsunobu coupling. A Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitates the coupling of 4-methylpiperazine to a brominated intermediate .
Alternative routes employ Ullmann-type couplings with copper catalysts, though these often require higher temperatures (100–120°C) and exhibit lower yields (~50%) .
Final Amination at the 4-Position
The 4-amine group is introduced via amination of a chloro-substituted intermediate. Heating the chloropyrimidine with aqueous ammonia (28–30%) in a sealed vessel at 120–140°C for 6–8 hours achieves this transformation . Post-reaction purification via recrystallization from ethanol yields the final product.
Comparative Analysis of Synthetic Routes
Method 1 (cyclocondensation + POCl₃ chlorination) offers the highest overall yield (40%) due to efficient intermediate isolation. Method 2 (Mitsunobu-based) excels in regioselectivity but requires costlier reagents.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry confirms structural integrity. For instance, the target compound exhibits a singlet at δ 8.45 ppm (pyrimidine-H) and a quartet at δ 3.55 ppm (piperazine-CH₂) .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions, including cyclization and functional group modifications. Techniques such as NMR spectroscopy and X-ray crystallography are employed for structural characterization to confirm the molecular structure and purity.
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines, including this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Glioblastoma
Mechanism of Action :
The compound often functions by inhibiting tyrosine kinases (TKs), which are critical in cell signaling pathways associated with proliferation and survival.
Key Findings :
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| Compound A | 0.3 | EGFR/VGFR2 | Dual inhibitor |
| Compound B | 7.60 | EGFR | Non-selective inhibitor |
| Compound C | 24 | Various cancer cell lines | Cytotoxicity observed |
Antiparasitic and Antifungal Properties
In addition to its anticancer activity, this compound exhibits antiparasitic and antifungal properties. Research is ongoing to determine its efficacy against key enzymes in parasitic organisms, providing potential treatment avenues for diseases such as malaria and leishmaniasis.
MCF-7 Cell Line Study
In vitro studies have demonstrated that the compound significantly inhibits the growth of MCF-7 cells, with an IC50 value indicating potent activity. The mechanism involves targeting specific TKs that regulate cell cycle progression.
Xenograft Models
In vivo studies using xenograft models have shown that administration of this compound leads to reduced tumor growth, supporting its potential as an effective therapeutic agent in cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By binding to the active site of these kinases, the compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazolo[3,4-d]pyrimidines is presented below:
Table 1: Structural and Functional Comparison
Key Findings:
Impact of R1 Substituent: The target’s methyl group (vs.
Role of R6 Substituent: The 4-methylpiperazine in the target enhances solubility compared to benzylpiperazine (878063-77-5) or absent piperazine (6AY) . Piperazine derivatives are known to improve pharmacokinetic profiles via hydrogen bonding .
Biological Activity :
- Pyrazolo[3,4-d]pyrimidines with piperazine groups (e.g., 878063-77-5) are often kinase inhibitors, suggesting the target may share similar mechanisms . Antibacterial activity in analogs () highlights scaffold versatility .
Research Implications
- Optimization : The target’s 4-methylpiperazine and 2-methylphenyl groups balance solubility and selectivity, addressing limitations in simpler analogs like 6AY .
- Therapeutic Potential: Structural similarities to kinase inhibitors (e.g., CAS 946289-20-9) suggest oncology applications . Further studies on binding affinity and ADMET properties are warranted.
Biological Activity
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival. For instance, studies indicate that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.
Antitumor Activity
Recent studies have reported significant antitumor effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 ± 0.06 | Induction of autophagy |
| MCF-7 (Breast) | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.16 ± 0.03 | CDK inhibition |
These results indicate that the compound exhibits potent cytotoxic effects, particularly through mechanisms involving autophagy and kinase inhibition.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory effects. Research has shown that it can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a comparative study, the compound was tested alongside standard chemotherapeutics against various cancer cell lines. The results demonstrated that it outperformed several established drugs in terms of potency, particularly in inhibiting tumor growth in xenograft models.
Study 2: Kinase Inhibition Profile
A detailed kinase profiling study revealed that this compound selectively inhibits CDK2 and CDK6 with IC50 values significantly lower than those of existing inhibitors. This selectivity suggests a favorable safety profile for potential clinical applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The synthesis typically involves sequential coupling reactions. Key steps include:
- Core Formation: Start with a pyrazolo[3,4-d]pyrimidin-4-amine scaffold, substituting the 6-position with 4-methylpiperazine via nucleophilic aromatic substitution (e.g., using DMF as a solvent at 80–100°C).
- Amination: Introduce the 4-chloro-2-methylphenyl group via Buchwald-Hartwig coupling or direct amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at reflux .
- Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity. Yields range from 65–85% depending on reaction optimization .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For example, the 4-methylpiperazine moiety shows characteristic δ 2.3–2.5 ppm (singlet, CH₃) and δ 3.2–3.4 ppm (multiplet, piperazine protons) .
- HRMS: Validates molecular weight (e.g., calculated [M+H]⁺ = 411.18, observed 411.17) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., pyrazolo[3,4-d]pyrimidine and 4-chlorophenyl planes), critical for understanding conformational stability .
Advanced: How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data in analogs?
Answer:
- Substituent Analysis: Compare analogs with varying substituents (e.g., 4-methylpiperazine vs. morpholine). For instance, replacing 4-methylpiperazine with morpholine reduces kinase inhibition by 50%, highlighting the role of the basic nitrogen in binding .
- Crystallographic Data: Use X-ray structures to correlate dihedral angles (e.g., 12.8° in active vs. 86.1° in inactive analogs) with bioactivity. Torsional strain can disrupt π-π stacking with target proteins .
- Docking Simulations: Model interactions with ATP-binding pockets (e.g., EGFR kinase) to predict steric clashes or hydrogen-bond mismatches .
Advanced: How to address discrepancies in solubility and stability data across studies?
Answer:
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1.2–7.4). The 4-methylpiperazine group enhances solubility at acidic pH (pKa ~7.1) but may precipitate in neutral conditions .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂). LC-MS identifies degradation products (e.g., piperazine ring oxidation) .
- Hygroscopicity Testing: Monitor moisture uptake via dynamic vapor sorption (DVS). Hydrophobic aryl groups reduce hygroscopicity compared to polar analogs .
Advanced: What computational methods predict metabolic pathways for this compound?
Answer:
- In Silico Tools: Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolism sites. The 4-methylpiperazine group is prone to N-demethylation, while the pyrazolo[3,4-d]pyrimidine core may undergo hydroxylation .
- CYP450 Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Piperazine-containing analogs often show moderate CYP3A4 inhibition (IC₅₀ ~10 µM) .
Advanced: How to design in vivo studies to evaluate pharmacokinetic (PK) properties?
Answer:
- Dose Optimization: Start with 10 mg/kg (oral) and 5 mg/kg (IV) in rodents. Monitor plasma concentrations via LC-MS/MS. Expect low oral bioavailability (<30%) due to first-pass metabolism .
- Tissue Distribution: Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., tumors). Lipophilic analogs (clogP >3) show better brain permeability .
- Metabolite Profiling: Collect bile and urine for UPLC-QTOF analysis. Major metabolites often include N-oxide derivatives of the piperazine ring .
Basic: What are common impurities in the synthesis, and how are they controlled?
Answer:
- Byproducts:
- Unreacted Chloropyrimidine: Detected via HPLC (retention time 8.2 min vs. 12.5 min for the product) .
- Dimers: Formed during coupling steps; suppress by using excess arylboronic acid (1.5 eq.) .
- Specification Limits: Set impurity thresholds ≤0.15% (ICH Q3A). Use preparative HPLC with C18 columns for removal .
Advanced: How does the 4-methylpiperazine substituent influence target selectivity?
Answer:
- Kinase Profiling: Screen against a panel of 100+ kinases. The 4-methylpiperazine group enhances selectivity for JAK2 (IC₅₀ = 15 nM) over JAK1 (IC₅₀ = 450 nM) by forming a salt bridge with Glu⁹⁶⁰ in JAK2’s hinge region .
- Mutagenesis Studies: Replace Glu⁹⁶⁰ with alanine in JAK2 to abolish binding, confirming the critical role of electrostatic interactions .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Solid State: Store at -20°C under argon. Avoid light exposure (amber vials).
- Solution Stability: Use anhydrous DMSO for stock solutions (stable for 6 months at -80°C). Avoid aqueous buffers with pH >7 to prevent precipitation .
Advanced: How to reconcile conflicting cytotoxicity data in cell-line studies?
Answer:
- Cell Line Authentication: Verify origins via STR profiling. Contamination (e.g., HeLa cells in other lines) skews IC₅₀ values .
- Assay Conditions: Standardize ATP levels (CellTiter-Glo vs. MTT) and incubation times (72 hr). Hypoxia (1% O₂) increases resistance 10-fold in solid tumor models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
